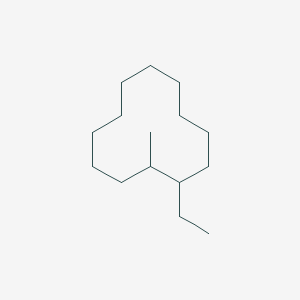
1-Ethyl-2-methylcyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methylcyclododecane is an organic compound with the molecular formula C15H30 It is a cycloalkane, specifically a twelve-membered ring structure with an ethyl and a methyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-methylcyclododecane typically involves the alkylation of cyclododecane. One common method is the Friedel-Crafts alkylation, where cyclododecane is reacted with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-methylcyclododecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions can reduce any unsaturated bonds present in the compound, although this compound is typically fully saturated.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Cl2 or Br2 in the presence of UV light or heat.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated cyclododecanes.
Scientific Research Applications
1-Ethyl-2-methylcyclododecane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of large ring cycloalkanes in various chemical reactions.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to encapsulate hydrophobic drugs.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-Ethyl-2-methylcyclododecane exerts its effects depends on the specific application. In chemical reactions, its large ring structure and substituents influence its reactivity and interaction with reagents. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.
Comparison with Similar Compounds
Cyclododecane: The parent compound without the ethyl and methyl substituents.
1-Methylcyclododecane: A similar compound with only a methyl group attached.
1-Ethylcyclododecane: A similar compound with only an ethyl group attached.
Uniqueness: 1-Ethyl-2-methylcyclododecane is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties. The combination of these substituents can lead to different steric and electronic effects compared to its analogs, making it a valuable compound for various applications.
Properties
CAS No. |
22681-52-3 |
|---|---|
Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
1-ethyl-2-methylcyclododecane |
InChI |
InChI=1S/C15H30/c1-3-15-13-11-9-7-5-4-6-8-10-12-14(15)2/h14-15H,3-13H2,1-2H3 |
InChI Key |
IGEBPPWLYTWODA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCCCCCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















